molecular formula C12H6FN3O2 B8646032 3-(2-Fluoro-5-nitrophenyl)isonicotinonitrile

3-(2-Fluoro-5-nitrophenyl)isonicotinonitrile

Cat. No. B8646032
M. Wt: 243.19 g/mol
InChI Key: ROBKIRWTPOVTKD-UHFFFAOYSA-N
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Patent
US06900215B2

Procedure details

3-Bromoisonicotinonitrile (2.0 g, 10.9 mmol) was coupled to 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (3.8 g, 14.2 mmol) using the method in Example 51. Purification by chromatography on silica gel eluting with dichloromethane containing 10% isohexane gave 3-(2-fluoro-5-nitrophenyl)isonicotinonitrile as a white solid: δH (400 MHz, CDCl3) 7.46 (1H, t, J 9), 7.71 (1H, dd, J 5 and 1), 8.38-8.46 (2H, m), 8.87 (1H, s), 8.91 (1H, d, J 5).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[N:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[F:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1B1OC(C)(C)C(C)(C)O1>>[F:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[C:2]1[CH:9]=[N:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C#N)C=CN=C1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with dichloromethane containing 10% isohexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C1=C(C#N)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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